An In-depth Technical Guide to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
An In-depth Technical Guide to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, registered under CAS number 767304-83-6 , is a versatile heterocyclic compound that has garnered significant interest in various scientific domains. Its unique benzoxazolone core structure imparts valuable physicochemical and biological properties, making it a key intermediate in the synthesis of fluorescent dyes, a scaffold for the development of selective enzyme inhibitors, and a functional tool in bioconjugation and molecular imaging. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and key applications, with a focus on its role in pharmaceutical research and development. Detailed experimental protocols are provided to facilitate its practical application in a laboratory setting.
Compound Identification and Physicochemical Properties
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of benzoxazolone, characterized by a methyl group at the 5-position of the benzoxazole ring and an acetic acid moiety attached to the nitrogen at the 3-position.
Table 1: Physicochemical Properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
| Property | Value | Source |
| CAS Number | 767304-83-6 | |
| Molecular Formula | C₁₀H₉NO₄ | |
| Molecular Weight | 207.18 g/mol | |
| IUPAC Name | 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
| Appearance | Solid (predicted) | General chemical knowledge |
| Storage | Room temperature |
Synthesis and Purification
The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can be achieved through a two-step process involving the formation of the 5-methyl-2-benzoxazolinone core, followed by N-alkylation with an appropriate acetic acid derivative.
Synthesis Workflow
Caption: Synthesis workflow for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 5-methyl-2-benzoxazolinone
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To a stirred mixture of 2-amino-4-methylphenol (1 equivalent) and urea (2 equivalents), heat the reaction mixture to 130-140°C.
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Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which should result in the solidification of the product.
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Recrystallize the crude solid from ethanol to yield pure 5-methyl-2-benzoxazolinone.
Step 2: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
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Dissolve 5-methyl-2-benzoxazolinone (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).
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Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.[1]
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To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.[1]
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
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For hydrolysis, dissolve the crude ester in ethanol and add an aqueous solution of potassium hydroxide (KOH, 2-3 equivalents).
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Reflux the mixture for 2-4 hours.
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After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
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Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Applications in Research and Drug Development
The unique structural features of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid make it a valuable tool in several areas of scientific research.
Intermediate for Fluorescent Dyes and Optical Brighteners
The benzoxazolone core of the molecule exhibits strong photostability and light-emitting properties.[2] This makes it an excellent starting material for the synthesis of novel fluorescent dyes and optical brighteners. The acetic acid side chain provides a convenient handle for further chemical modifications to tune the photophysical properties of the resulting dyes.
Development of Chemical Sensors
This compound is utilized in the development of sensors for the detection of metal ions.[2] Specifically, it has been employed in the design of sensors for aluminum and zinc in both environmental and biological samples. The benzoxazolone moiety can act as a fluorophore, and upon chelation with specific metal ions, a change in its fluorescence can be observed, allowing for quantitative detection.
Enzyme Inhibitor Design in Pharmaceutical Research
A significant application of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is in the field of pharmaceutical research, particularly in the design of enzyme inhibitors.[2] The benzoxazolone scaffold has been identified as a key pharmacophore in the development of inhibitors for various enzymes, including serine hydrolases.
Serine Hydrolase Inhibition:
Protocol for a General Serine Hydrolase Activity Assay:
This protocol describes a general method for assessing the inhibitory potential of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid against a model serine hydrolase using a fluorogenic substrate.
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Preparation of Reagents:
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Prepare a stock solution of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in a suitable solvent (e.g., DMSO).
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Prepare a stock solution of the serine hydrolase of interest in an appropriate buffer (e.g., Tris-HCl, pH 7.4).
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Prepare a stock solution of a fluorogenic substrate specific for the chosen enzyme.
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Assay Procedure:
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In a 96-well microplate, add the assay buffer.
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Add varying concentrations of the inhibitor (from the stock solution) to the wells.
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Add the enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.
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Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
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Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
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Data Analysis:
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Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
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Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
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Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
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Caption: Experimental workflow for a serine hydrolase inhibition assay.
Bioconjugation and Molecular Imaging
The presence of the acetic acid side chain on the molecule provides a carboxylic acid functional group that can be readily used for conjugation to biomolecules such as proteins and nucleic acids.[2] This is typically achieved through amide bond formation with primary amines on the biomolecule, often facilitated by carbodiimide coupling chemistry (e.g., using EDC and NHS). Once conjugated to a biomolecule of interest, the benzoxazolone moiety can serve as a fluorescent label for imaging applications.
Safety and Handling
While a comprehensive toxicological profile is not available, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a valuable and versatile chemical entity with significant potential in materials science and medicinal chemistry. Its straightforward synthesis, coupled with its inherent fluorescent properties and its utility as a scaffold for enzyme inhibitor design, makes it an attractive molecule for researchers and drug development professionals. The detailed protocols and information provided in this guide aim to facilitate its application in advancing scientific discovery.
References
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MySkinRecipes. (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]
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PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]
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Edwards, P. D., et al. (1991). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Medicinal Chemistry, 34(8), 2537-2543. [Link]
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ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]
